Methyl 2-[({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}carbamothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a quinoline moiety, a chlorophenyl group, and a hexahydrocyclooctathiophene ring, making it a subject of interest for chemists and biologists alike.
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The quinoline and thiophene rings can be oxidized under specific conditions, leading to the formation of quinoline N-oxide and thiophene S-oxide derivatives.
Reduction: The carbonyl and nitro groups present in the compound can be reduced to their corresponding alcohols and amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which METHYL 2-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and thiophene rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities .
Comparison with Similar Compounds
Similar compounds include those with quinoline or thiophene rings, such as:
Quinoline derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.
Thiophene derivatives: Compounds with thiophene rings also show comparable chemical reactivity and applications.
Chlorophenyl compounds: These compounds contain the chlorophenyl group and are used in various chemical and biological studies.
METHYL 2-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of these structural features, making it a versatile and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H26ClN3O3S2 |
---|---|
Molecular Weight |
564.1 g/mol |
IUPAC Name |
methyl 2-[[2-(4-chlorophenyl)quinoline-4-carbonyl]carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C29H26ClN3O3S2/c1-36-28(35)25-20-9-4-2-3-5-11-24(20)38-27(25)33-29(37)32-26(34)21-16-23(17-12-14-18(30)15-13-17)31-22-10-7-6-8-19(21)22/h6-8,10,12-16H,2-5,9,11H2,1H3,(H2,32,33,34,37) |
InChI Key |
GFQRGYUUICTLRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)NC(=S)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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